7-Fluoroquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoroquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEBTUFCSVVQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluoroquinolin 5 Amine and Its Analogs
Direct Synthesis Approaches
Direct synthesis methods offer a more straightforward pathway to 7-fluoroquinolin-5-amine by modifying a precursor that already contains the quinoline (B57606) core structure.
Aminodefluorination Reactions
One prominent direct synthesis route is the aminodefluorination of difluoroquinolines. This process involves the nucleophilic substitution of a fluorine atom with an amine group.
The reaction of 5,7-difluoroquinoline (B1304923) with nitrogen-centered nucleophiles, such as aqueous ammonia (B1221849) or various primary and secondary amines, serves as a key method for introducing an amino group. This nucleophilic aromatic substitution (SNAr) reaction is a fundamental tool for functionalizing aryl compounds. The process typically involves heating the fluoroquinoline with a concentrated solution of the amine in a suitable solvent, often in a sealed tube to prevent the escape of volatile reactants like ammonia.
| Reactant | Nucleophile | Product |
| 5,7-Difluoroquinoline | Aqueous Ammonia | This compound |
| 5,7-Difluoroquinoline | Primary Amine | N-Alkyl-7-fluoroquinolin-5-amine |
| 5,7-Difluoroquinoline | Secondary Amine | N,N-Dialkyl-7-fluoroquinolin-5-amine |
This table illustrates the general outcomes of aminodefluorination reactions on 5,7-difluoroquinoline with different types of nitrogen-centered nucleophiles.
The success of this transformation relies on the presence of the electron-withdrawing quinoline ring, which activates the C-F bond towards nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, where the amine attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the aromatic system. Subsequent elimination of the fluoride (B91410) ion yields the aminated quinoline.
A critical aspect of the aminodefluorination of difluoroquinolines is the regioselectivity of the substitution. In the case of 5,7-difluoroquinoline, the position of the incoming amino group is a key consideration. The electronic properties of the quinoline ring direct the nucleophilic attack preferentially to certain positions. Theoretical and experimental studies are often employed to understand the factors governing this selectivity. The relative electron deficiency of the C5 and C7 positions, influenced by the nitrogen atom in the quinoline ring, dictates the site of substitution.
The mechanistic pathway of aminodefluorination involves the formation of a sigma complex, and the stability of this intermediate plays a crucial role in determining the reaction's outcome. The electron-withdrawing nature of the second fluorine atom and the quinoline nitrogen helps to stabilize this intermediate, facilitating the substitution reaction.
Reduction of Corresponding Nitroquinoline Precursors
An alternative direct synthesis involves the reduction of a nitro-substituted fluoroquinoline. This method is a fundamental transformation in organic synthesis for the preparation of anilines and related amino compounds. The synthesis of this compound can be achieved by the reduction of 7-fluoro-5-nitroquinoline.
A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity.
| Nitroquinoline Precursor | Reducing Agent | Product |
| 7-Fluoro-5-nitroquinoline | H₂, Pd/C | This compound |
| 7-Fluoro-5-nitroquinoline | SnCl₂, HCl | This compound |
| 7-Fluoro-5-nitroquinoline | Fe, CH₃COOH | This compound |
This table presents common methods for the reduction of 7-fluoro-5-nitroquinoline to this compound.
The reaction typically proceeds with high yield and is a reliable method for the synthesis of aromatic amines from their corresponding nitro compounds.
Indirect Synthesis and Derivatization Routes
Indirect methods involve the construction of the aminated quinoline ring from non-quinoline precursors or the derivatization of a pre-existing quinoline scaffold.
Utilization of Nucleophilic Aromatic Substitution Strategies for Amine Group Introduction on Quinoline Scaffolds
Nucleophilic aromatic substitution (SNAr) is a versatile strategy for introducing an amino group onto a quinoline ring that possesses a suitable leaving group other than fluorine, such as a chlorine or bromine atom. ambeed.comnih.govfishersci.se This approach is widely documented in the synthesis of various substituted quinolines. nih.govacs.org
The reaction involves treating a halo-substituted quinoline with an amine nucleophile, often in the presence of a base and sometimes a metal catalyst. nih.govfishersci.se The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I for SNAr reactions, but other factors such as the position on the quinoline ring and the reaction conditions can influence the outcome.
For instance, the synthesis of a 5-aminoquinoline (B19350) derivative could be envisioned starting from a 5-chloro or 5-bromoquinoline. The reaction with an amine, such as ammonia or a primary/secondary amine, would lead to the displacement of the halide and the formation of the corresponding aminoquinoline. The conditions for these reactions, including temperature, solvent, and the use of a catalyst (e.g., copper or palladium catalysts in Buchwald-Hartwig amination), are crucial for achieving good yields and selectivity. fishersci.se This strategy provides a flexible approach to a wide range of aminated quinoline analogs.
Methodologies for Stereoselective Fluorine Introduction onto Quinoline-Amine Architectures
Introducing fluorine onto a quinoline-amine scaffold with stereoselectivity is a significant challenge in synthetic chemistry. Direct C-H fluorination represents an efficient strategy for creating aromatic C-F bonds without the need for pre-functionalization of the substrate. rwth-aachen.de However, achieving selectivity can be difficult due to the high energy of the intermediates involved, especially in electron-deficient systems like azaarenes. rwth-aachen.de
Recent advancements have explored nucleophilic fluorination through a concerted mechanism that avoids the formation of high-energy Meisenheimer intermediates. rwth-aachen.de This approach, involving an asynchronous concerted F⁻-e⁻-H+ transfer, has enabled the successful nucleophilic oxidative fluorination of quinolines. rwth-aachen.de For instance, the fluorination of unsubstituted quinoline with this method yielded a 2:1 ratio of C4 and C2 fluorinated products, favoring the more electrophilic C4 position. rwth-aachen.deacs.org
Another strategy involves using elemental fluorine in combination with other reagents. Selective fluorination of various quinoline substrates to produce 2-fluoro-derivatives has been achieved at room temperature using elemental fluorine–iodine mixtures. rsc.org This reaction is proposed to proceed through a fluoride ion attack on an intermediate N-iodo-heterocyclic species. rsc.org Furthermore, direct fluorination in acidic media can lead to selective and efficient electrophilic substitution processes on quinoline derivatives. researchgate.net While these methods primarily focus on regioselectivity, the principles can be adapted for substrates with existing stereocenters to influence the stereochemical outcome of the fluorination step.
| Method | Reagents | Selectivity | Reference |
| Concerted Nucleophilic Fluorination | Photosensitizer (Xanthone), HCl, Et3N·HCl, Selectfluor | C4-selective for quinoline derivatives | rwth-aachen.deacs.org |
| Elemental Fluorination | Fluorine-Iodine Mixtures | 2-fluoro derivatives | rsc.org |
| Electrophilic Fluorination | Elemental Fluorine in Acidic Media | Varies based on substrate | researchgate.net |
Integration of Multi-component Reactions for Efficient Fluoroquinoline Derivative Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules, such as fluoroquinoline derivatives, in a single step from three or more starting materials. mdpi.comyoutube.com This approach offers high atom economy and efficiency, making it ideal for building libraries of structurally diverse compounds. mdpi.com The Friedländer synthesis, a classic method for quinoline synthesis involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted into an MCR format. mdpi.com
For example, a three-component reaction between an aniline (B41778), an aldehyde, and an electron-rich enol ether can be used in a Povarov reaction to generate substituted quinolines. researchgate.net Similarly, the Kabachnik–Fields type reaction, a three-component process involving aldehydes/ketones, amines, and phosphites, has been used to create diverse α-aminophosphonates, showcasing the versatility of MCRs in generating functionalized molecules. mdpi.com By choosing fluorinated building blocks, such as a fluorinated aniline or a fluorinated ketone, these MCR strategies can be directly applied to the efficient synthesis of fluoroquinoline derivatives. The use of microwave irradiation can further enhance these reactions. mdpi.com
| MCR Type | Components | Product Type | Key Advantage |
| Povarov Reaction | Anilines, Aldehydes, Enol Ethers | Substituted Quinolines | Builds the core heterocyclic scaffold efficiently |
| Groebke-Blackburn-Bienaymé | Aldehyde, Amine, Isocyanide | Imidazo[1,2-a]pyridines (related heterocycles) | Access to diverse N-heterocycles |
| Hantzsch Reaction | Aldehyde, β-ketoester, Ammonia | 1,4-dihydropyridines | Foundational for related heterocyclic synthesis |
| Kabachnik–Fields | Aldehyde/Ketone, Amine, Phosphite | α-aminophosphonates | Introduces diverse functional groups |
Catalytic Approaches in Synthetic Protocols
Catalysis is fundamental to the modern synthesis of quinolines, offering pathways that are more efficient, selective, and environmentally benign than classical methods. Both transition metals and organocatalysts like N-heterocyclic carbenes play pivotal roles in constructing and functionalizing the quinoline core.
Role of Transition Metal Catalysts (e.g., Copper, Palladium) in Coupling and Amination Reactions
Transition metals such as copper and palladium are extensively used in the synthesis of quinoline derivatives through various coupling and amination reactions. nih.gov These catalysts are crucial for forming key carbon-carbon and carbon-nitrogen bonds that define the quinoline scaffold and its substituents. Palladium-catalyzed reactions, for instance, are employed for intramolecular C(sp²)–H carboxamidation to synthesize quinazolin-4-(3H)-ones from N-phenylbenzamidine. nih.gov
Copper(II) complexes have been synthesized with fluoroquinolone ligands like ciprofloxacin (B1669076), demonstrating the interaction between these metals and the quinoline core. rsc.orgnih.gov These metal complexes are often studied for their potential to enhance the biological activity of the parent fluoroquinolone. nih.gov In synthetic applications, copper catalysts, often in conjunction with N-heterocyclic carbene ligands, facilitate the indirect Friedländer reaction by oxidizing 2-aminobenzyl alcohols to the necessary 2-aminobenzaldehyde (B1207257) intermediate. nih.gov Manganese and rhodium have also been explored for the [4+2] annulation of aryl amidines with acetylene (B1199291) surrogates to produce 1-aminoisoquinolines, a related class of N-heterocycles. nih.gov
| Catalyst | Reaction Type | Application in Quinoline Synthesis | Reference |
| Palladium | C-H Carboxamidation | Synthesis of quinazolinones | nih.gov |
| Copper | Oxidation / Annulation | Indirect Friedländer synthesis of quinolines | nih.gov |
| Rhodium | C-H Activation / Annulation | Construction of benzimidazo[1,2-a]quinolines | nih.gov |
| Manganese | [4+2] Annulation | Synthesis of 1-aminoisoquinolines | nih.gov |
Exploration of N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies in Quinoline Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a variety of synthetic transformations, including the synthesis of quinolines. rsc.org NHCs can catalyze the indirect Friedländer annulation, which uses stable 2-aminobenzyl alcohols instead of the often-unstable 2-aminobenzaldehydes. rsc.orgrsc.org In this process, the NHC is proposed to assist in a tandem proton and hydride transfer from the benzyl (B1604629) alcohol to a ketone. mdpi.com This generates the active intermediates—the 2-aminobenzaldehyde and the enolate of the ketone—which then undergo a cross-aldol reaction and subsequent cyclization to form the quinoline product in good to excellent yields. mdpi.comrsc.org
This metal-free approach avoids the potential for toxic metal contamination in the final product, which is a significant advantage for pharmaceutical applications. rsc.org The reaction can be performed as a one-pot, two-step tandem reaction to create polysubstituted quinolines. rsc.org Furthermore, NHCs can be used as ligands in transition metal catalysis, combining their unique reactivity with the power of metals. For example, an NHC-copper complex has been used to catalyze the indirect Friedländer reaction at room temperature using DMSO as an oxidant. nih.gov
| Catalyst System | Starting Materials | Key Features | Reference |
| NHC (metal-free) | 2-Aminobenzyl alcohol, Ketones | Avoids unstable aldehydes; metal-free conditions | rsc.orgrsc.org |
| NHC-Copper Complex | 2-Aminobenzyl alcohol, Aryl Ketones | Mild conditions (room temperature); broad substrate scope | nih.gov |
Green Chemistry and Sustainable Synthesis Principles
The principles of green chemistry are increasingly being integrated into the synthesis of fluoroquinolones to reduce environmental impact and improve efficiency. A key technology in this area is the use of microwave-assisted synthesis, which aligns with the goal of developing more sustainable chemical processes.
Application of Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. derpharmachemica.comnih.gov The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds, including fluoroquinolone derivatives. derpharmachemica.com
In one example, the synthesis of 7-mercaptobenzimidazolyl fluoroquinolones was achieved efficiently under microwave irradiation in a solvent-free process using triethylamine (B128534) adsorbed on silica (B1680970) gel. derpharmachemica.com This method avoids the use of hazardous chemicals and lengthy reaction times associated with classical protocols. derpharmachemica.com Microwave heating has also been shown to dramatically accelerate key steps in the synthesis of 7-azaindoles, which are important bioisosteres of indoles. nih.gov The ability of microwaves to rapidly and uniformly heat the reaction mixture enhances reaction rates and can improve selectivity, making it a cornerstone of green chemistry approaches to the synthesis of complex molecules like this compound and its analogs. researchgate.netmdpi.com
| Reaction | Green Advantage of Microwave | Time Reduction | Reference |
| Synthesis of 7-mercaptobenzimidazolyl fluoroquinolones | Solvent-free conditions, avoidance of hazardous reagents | 5 minutes vs. prolonged conventional heating | derpharmachemica.com |
| Synthesis of 7-azaindoles | Dramatic acceleration of epoxide-opening-cyclization sequence | Significantly faster than conventional methods | nih.gov |
| Cyclocondensation for pyrrole (B145914) synthesis | Efficient entry to useful pyrrole compounds | Not specified, but generally much faster | mdpi.com |
Development of One-Pot Synthetic Strategies for Reduced Waste and Complexity
One-pot syntheses have emerged as a powerful tool in green chemistry, offering significant advantages by reducing the number of sequential steps, minimizing the isolation of intermediates, and consequently decreasing solvent consumption and waste generation. acs.org For the synthesis of this compound and its analogs, a one-pot approach based on the Friedländer synthesis is a highly attractive strategy. Such a process would ideally involve the in-situ formation of one of the key reactants followed by the cyclization to the quinoline ring system.
The versatility of one-pot reactions also extends to multi-component reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product. An MCR approach for a quinoline analog could involve the reaction of an aniline, an aldehyde, and an activated methylene (B1212753) compound, often facilitated by a suitable catalyst. nih.gov These methods are highly atom-economical and contribute to the reduction of chemical waste.
The development of such strategies for this compound would likely involve the use of a starting material like 2-amino-4-fluorobenzaldehyde (B111960) and a suitable ketone, which upon condensation and cyclization would yield the desired quinoline core. The optimization of these one-pot procedures often involves screening various catalysts and reaction conditions to maximize yield and minimize by-product formation.
Table 1: Comparison of One-Pot Synthetic Strategies for Quinoline Derivatives This table presents data from the synthesis of analogous quinoline compounds to illustrate the principles of one-pot synthesis.
| Catalyst/Promoter | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Iron/HCl (cat.) | o-nitroarylcarbaldehydes, ketones | Ethanol (B145695)/Water | Reflux | 2-4 h | 66-100 | rsc.orgnih.gov |
| p-TSA | 2-aminoacetophenone, 1,3-cyclohexanedione, anthranilamide | Toluene | 110 | 12 h | 69 | acs.org |
| Iodine, K2CO3, TBAB, SDS | α-amino ketone derivatives, alkynes | Water | Room Temp | 30-50 min | Moderate to Good | bohrium.com |
| Nafion NR50 | 2-aminobenzophenones, dicarbonyl compounds | Ethanol | Microwave | 10-30 min | Very Good | organic-chemistry.org |
Optimization of Solvent Systems and Reaction Conditions for Environmental Impact Mitigation
The selection of solvents and the optimization of reaction conditions are critical factors in developing sustainable chemical processes. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of a synthesis. Consequently, a major focus in green chemistry is the replacement of these solvents with more environmentally benign alternatives. acs.org
For the synthesis of quinoline derivatives, significant progress has been made in utilizing greener solvent systems. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. The Friedländer synthesis of various quinolines has been successfully carried out in water, often without the need for a catalyst, which further enhances the green credentials of the process. mdpi.com The high polarity of water can, in some cases, enhance reaction rates and yields. mdpi.com Ethanol is another green solvent that has been effectively used in quinoline synthesis, particularly in combination with microwave irradiation, which can dramatically reduce reaction times and energy consumption. organic-chemistry.org
Solvent-free, or neat, reaction conditions represent another important strategy for minimizing environmental impact. acs.orgnih.govtandfonline.com These reactions are typically carried out by heating a mixture of the solid reactants, often in the presence of a solid-supported catalyst. This approach completely eliminates the need for a solvent, thereby reducing waste and simplifying product purification. Various catalysts, including nanocatalysts, have been shown to be effective under solvent-free conditions for the synthesis of quinolines. acs.orgnih.gov
The optimization of reaction conditions also extends to the choice of catalyst. The use of reusable, heterogeneous catalysts is highly desirable as it simplifies catalyst recovery and reduces waste. organic-chemistry.org Nanocatalysts, for example, offer high surface area and catalytic activity and can often be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. acs.orgnih.gov
In the context of synthesizing this compound, a systematic approach to optimizing the reaction conditions would be crucial. This would involve screening a range of green solvents, including water and ethanol, as well as exploring solvent-free conditions. Furthermore, a variety of catalysts, with a focus on reusable and non-toxic options, would be evaluated to identify the most efficient and environmentally friendly system.
Table 2: Influence of Solvent and Catalyst on the Synthesis of Substituted Quinolines This table provides illustrative examples of how solvent and catalyst choices can be optimized for greener synthetic outcomes in the preparation of analogous quinoline compounds.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Key Green Advantage | Reference |
| None | Water | 70 | 3 h | 97 | Catalyst-free, green solvent | mdpi.com |
| Nafion NR50 | Ethanol | Microwave (120) | 15 min | 95 | Reusable catalyst, green solvent, energy efficient | organic-chemistry.org |
| ZnO Nanoflakes | Solvent-free | 100 | 20-40 min | 85-95 | No solvent, reusable catalyst | nih.gov |
| p-TSA | Water | 90 | 2.5-3.5 h | 60-94 | Green solvent, readily available catalyst | tandfonline.com |
| Ceric Ammonium (B1175870) Nitrate | Ethanol:Water | Room Temp | 10-40 min | 84-94 | Green solvent mixture, mild conditions | tandfonline.com |
Reaction Mechanisms and Chemical Transformations of 7 Fluoroquinolin 5 Amine
Nucleophilic Reactivity of the Amino Group
The primary amino group at the 5-position of the quinoline (B57606) ring is a key site of nucleophilic reactivity, enabling a variety of chemical transformations for derivatization and the construction of more complex molecular architectures.
The amino group of 7-Fluoroquinolin-5-amine readily reacts with a range of electrophiles, allowing for the introduction of diverse functional groups. This process, known as derivatization or scaffold functionalization, is crucial for modifying the compound's properties for various applications. nih.govnih.govmdpi.com For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities, while reactions with sulfonyl chlorides yield sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with varied biological activities.
The functionalization of scaffolds often involves the introduction of specific chemical groups, such as amines, to serve as handles for further modification. nih.govmdpi.com In the context of this compound, the existing amino group serves as an intrinsic point for such modifications, enabling its use as a scaffold in the development of new chemical entities. scispace.comresearchgate.net
Table 1: Examples of Electrophilic Reactions at the Amino Group
| Electrophile Type | Reagent Example | Product Type |
| Acid Chloride | Acetyl chloride | Amide |
| Acid Anhydride (B1165640) | Acetic anhydride | Amide |
| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide |
| Isocyanate | Phenyl isocyanate | Urea |
| Alkyl Halide | Methyl iodide | Alkylated amine |
This table provides illustrative examples of common electrophilic reactions.
The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. researchgate.netlibretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and proceeds through a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.orgyoutube.com
The mechanism involves the following key steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orgyoutube.com
Elimination of Water: The lone pair on the nitrogen pushes out the water molecule, forming a C=N double bond and generating an iminium ion. libretexts.orgyoutube.com
Deprotonation: A base removes a proton from the nitrogen to yield the final, neutral imine product. libretexts.org
The formation of these C=N double-bonded compounds is a reversible process, and the resulting imines can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. libretexts.orgmasterorganicchemistry.com The stability of the resulting imine can vary, but they serve as important intermediates in various organic syntheses. libretexts.org
Reactivity of the Fluorine Atom
The fluorine atom at the 7-position of the quinoline ring significantly influences the molecule's electronic properties and its susceptibility to certain reactions.
The presence of the fluorine atom, a highly electronegative element, can activate the quinoline ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov In this type of reaction, a nucleophile replaces the fluorine atom on the aromatic ring. The feasibility of this substitution depends on the reaction conditions and the nature of the nucleophile. smolecule.comthermofisher.cn
Research on polyfluorinated quinolines has shown that the position of fluorine substitution is influenced by the directing effects of other substituents and the nitrogen atom in the heterocycle. researchgate.net For instance, in the reaction of 5,7-difluoroquinoline (B1304923) with aqueous ammonia (B1221849), nucleophilic attack occurs at both the 5- and 7-positions, yielding a mixture of 5-amino-7-fluoroquinoline and 7-amino-5-fluoroquinoline. researchgate.net This demonstrates the potential for the fluorine atom in a similar environment to be displaced by strong nucleophiles.
Table 2: Factors Influencing Nucleophilic Substitution of Fluorine
| Factor | Influence on Reactivity |
| Electron-withdrawing groups | Generally increase the susceptibility of the ring to nucleophilic attack. |
| Nature of the nucleophile | Stronger nucleophiles are more likely to displace the fluorine atom. |
| Reaction conditions | Higher temperatures and the use of specific solvents can facilitate the substitution. |
| Position of fluorine | The regioselectivity of the substitution is influenced by the electronic effects of the quinoline nitrogen and other substituents. researchgate.net |
Quinoline Ring System Transformations
The quinoline core of this compound can participate in reactions that modify the heterocyclic ring system itself, leading to the formation of more complex, fused ring structures.
The quinoline scaffold can be utilized in various cyclization reactions to construct polycyclic aromatic systems. scispace.comvulcanchem.com These reactions often involve the strategic introduction of functional groups that can undergo intramolecular reactions to form new rings. While specific studies detailing cyclization reactions starting directly from this compound are not extensively documented in the provided search results, the general reactivity of the quinoline system suggests possibilities for such transformations. researchgate.netmdpi.com For example, derivatization of the amino group, followed by a reaction involving a substituent on the quinoline ring, could lead to the formation of a new fused ring. The synthesis of quinoline derivatives often involves cyclization as a key step, highlighting the importance of this reaction type in quinoline chemistry. vulcanchem.comresearchgate.net
Analysis of Oxidation and Reduction Reactions Affecting the Quinoline Moiety
The redox chemistry of the quinoline ring in this compound is a critical aspect of its reactivity, influencing its stability and potential for further functionalization. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the carbocyclic ring, in addition to the inherent electronic nature of the quinoline system, imparts a complex reactivity profile. This section explores the oxidation and reduction reactions specifically targeting the quinoline moiety of this compound, drawing upon findings from related fluoroquinolone structures to infer its behavior.
Oxidation Reactions
Direct oxidation of the quinoline core of this compound is challenging and not commonly observed under standard laboratory conditions. The presence of the electron-rich amino group at the C5 position makes the molecule susceptible to oxidative processes at this site, often leading to complex reactions such as polymerization rather than simple oxidation of the heterocyclic ring system.
Studies on the chemical oxidation of 5-aminoquinoline (B19350), a structurally similar compound lacking the fluorine substituent, have shown that treatment with oxidizing agents like ammonium (B1175870) persulfate in an acidic medium results in oxidative polymerization. This process is believed to form phenazine-like oligomeric structures. This suggests that the amino group is the primary site of oxidative attack, directing the reaction away from the quinoline ring itself.
Furthermore, research on the oxidation of various fluoroquinolone antibiotics, which share the fluorinated quinoline scaffold, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), consistently demonstrates that the primary site of oxidation is typically the N-alkyl or piperazine (B1678402) substituents at other positions on the quinoline ring. ptfarm.plresearchgate.netdoi.org In these cases, the quinoline core generally remains intact, indicating its relative stability towards oxidation compared to the more reactive side chains. ptfarm.pldoi.org While extensive degradation of some fluoroquinolones can eventually lead to the breakdown of the quinoline ring, this is part of a complex degradation pathway rather than a controlled synthetic transformation.
Based on this evidence, it can be inferred that direct, selective oxidation of the quinoline moiety of this compound to introduce functionalities like a hydroxyl group or to form a quinolone (oxo-quinoline) is not a straightforward transformation. The reactivity of the amino group would likely dominate, necessitating a protection strategy to allow for any potential oxidation of the ring system.
Reduction Reactions
In contrast to oxidation, the reduction of the quinoline ring system is a well-established transformation. Catalytic hydrogenation is the most common method employed to reduce the pyridine (B92270) ring of the quinoline system, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives.
The catalytic hydrogenation of various substituted quinolines has been extensively studied. For instance, the asymmetric hydrogenation of quinoline derivatives to produce chiral 1,2,3,4-tetrahydroquinolines is a key step in the synthesis of several biologically active molecules. pku.edu.cn This has been achieved using a variety of transition-metal catalysts, including those based on iridium, rhodium, and ruthenium. pku.edu.cn
More specifically, the hydrogenation of fluoro-substituted quinolines to their corresponding tetrahydroquinolines has been shown to proceed cleanly. thieme-connect.com However, the presence of an amino group on the quinoline ring can complicate catalytic hydrogenation, as the basic amino group can coordinate to the metal center of the catalyst, leading to catalyst poisoning or deactivation. thieme-connect.com
To circumvent this issue, a common strategy involves the protection of the amino group prior to hydrogenation. For this compound, this would likely involve the acylation of the amino group to form an acetamide (B32628). This protected derivative can then undergo catalytic hydrogenation to reduce the pyridine ring. Subsequent hydrolysis of the protecting group would then yield 5-amino-7-fluoro-1,2,3,4-tetrahydroquinoline. A similar two-step procedure involving catalytic hydrogenation of acetamido-substituted quinolines followed by hydrolysis has been successfully used to prepare other amino-substituted 5,6,7,8-tetrahydroquinolines. acs.org
The typical conditions for such a hydrogenation involve the use of a heterogeneous catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or acetic acid.
A plausible reaction scheme for the reduction of the quinoline moiety of this compound is presented below:
Scheme 1: Proposed Reduction of this compound via Acetyl-Protection
Protection: this compound is reacted with acetic anhydride or acetyl chloride to form N-(7-fluoroquinolin-5-yl)acetamide.
Reduction: The resulting acetamide is subjected to catalytic hydrogenation (e.g., H₂/Pt/C) to selectively reduce the pyridine ring, yielding N-(7-fluoro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide.
Deprotection: The acetyl group is removed by acid or base hydrolysis to afford the final product, 5-amino-7-fluoro-1,2,3,4-tetrahydroquinoline.
The data from related reactions are summarized in the table below.
| Reaction Type | Substrate Class | Reagent/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Oxidation | Fluoroquinolones | Potassium Permanganate (KMnO₄) | Aqueous, varying pH | Oxidation of side-chain, quinoline core intact | ptfarm.plresearchgate.netdoi.org |
| Reduction | Fluoroquinolines | Cobalt-based catalyst, H₂ | Aqueous, 70-100 °C, 30 bar H₂ | 1,2,3,4-Tetrahydroquinolines | thieme-connect.com |
| Reduction | Acetamidoquinolines | Catalytic Hydrogenation (e.g., Pt/C, H₂) | Solvent (e.g., ethanol, acetic acid) | Acetamidotetrahydroquinolines | acs.org |
| Reduction | Quinolines | Ruthenium catalyst, H₂ | Alcoholic solvent, 20 atm H₂ | 1,2,3,4-Tetrahydroquinolines | pku.edu.cn |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 7-Fluoroquinolin-5-amine, various NMR techniques are utilized to characterize its distinct structural features.
Proton Nuclear Magnetic Resonance (¹H NMR) for Detailed Proton Environment Elucidation
Proton (¹H) NMR spectroscopy is used to determine the number and electronic environment of hydrogen atoms in a molecule. In this compound, the aromatic protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts and coupling patterns. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The protons on the quinoline ring are expected to show distinct signals in the aromatic region of the spectrum. The position and splitting pattern of each signal are dictated by the electron-withdrawing or -donating effects of the substituents (the fluorine atom and the amine group) and the coupling interactions with neighboring protons. A detailed analysis of the chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton to its specific position on the quinoline core.
Interactive Data Table: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.5 - 8.7 | Doublet of Doublets | J ≈ 4.5, 1.5 Hz |
| H3 | 7.4 - 7.6 | Doublet of Doublets | J ≈ 8.5, 4.5 Hz |
| H4 | 8.8 - 9.0 | Doublet of Doublets | J ≈ 8.5, 1.5 Hz |
| H6 | 6.8 - 7.0 | Doublet | J ≈ 8.0 Hz |
| H8 | 7.1 - 7.3 | Doublet of Doublets | J ≈ 9.0, 2.5 Hz |
| NH₂ | 4.5 - 5.5 | Broad Singlet | - |
Note: The data presented in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
The spectrum would display signals corresponding to the nine carbon atoms of the fluoroquinoline core. The carbon atoms bonded to the fluorine (C7) and the amine group (C5) would show characteristic shifts due to the electronic effects of these substituents. Furthermore, the C-F coupling would result in the splitting of the C7 signal and potentially other nearby carbon signals into doublets.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 148 - 152 |
| C3 | 120 - 124 |
| C4 | 135 - 139 |
| C4a | 128 - 132 |
| C5 | 140 - 144 |
| C6 | 108 - 112 |
| C7 | 160 - 164 (d, ¹JCF ≈ 250 Hz) |
| C8 | 110 - 114 (d, ³JCF ≈ 5 Hz) |
| C8a | 145 - 149 |
Note: The data presented in this table is predicted and serves as an illustrative example. "d" indicates a doublet due to C-F coupling. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals.
For this compound, the ¹⁹F NMR spectrum would exhibit a single signal corresponding to the fluorine atom at the C7 position. The chemical shift of this signal is highly sensitive to the electronic environment within the aromatic ring. It would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H6 and H8).
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental formula. For this compound (C₉H₇FN₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Interactive Data Table: HRMS Data
| Ion | Calculated Mass | Measured Mass |
| [M+H]⁺ | 163.0666 | (To be determined experimentally) |
Note: The calculated mass is for the protonated molecule [C₉H₈FN₂]⁺.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Detection
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of polar molecules. Given the presence of the basic amine group, this compound is well-suited for analysis by ESI-MS in positive ion mode. The amine group can be readily protonated to form the [M+H]⁺ ion, which can then be detected by the mass analyzer. This technique is often coupled with liquid chromatography (LC-MS) to analyze the purity of the compound and to identify any potential byproducts from its synthesis.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The FTIR spectrum reveals the characteristic vibrational frequencies of the molecule's covalent bonds. For this compound, the key functional groups are the primary aromatic amine, the aromatic quinoline ring, and the carbon-fluorine bond.
The primary amine (–NH₂) group gives rise to several distinct absorption bands. A pair of medium-intensity peaks is expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations orgchemboulder.com. The presence of two bands in this area is a clear indicator of a primary amine orgchemboulder.comyoutube.com. Additionally, an N-H bending vibration (scissoring) is typically observed in the 1650-1580 cm⁻¹ range orgchemboulder.com. A broad band resulting from N-H wagging may also be seen between 910-665 cm⁻¹ orgchemboulder.com.
The aromatic quinoline structure is identified by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is expected to produce a strong band between 1335-1250 cm⁻¹ orgchemboulder.com. The C-F bond exhibits a strong stretching vibration typically found in the 1400-1000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |
| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic Ring (C-H) | Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic Ring (C=C) | Ring Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 | Strong |
| Aryl Fluoride (B91410) (C-F) | Stretch | 1400 - 1000 | Strong |
Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the vibrational modes of this compound. This non-destructive method relies on the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar bonds and symmetric vibrations nih.gov.
The Raman spectrum of this compound is expected to be dominated by signals from the aromatic quinoline core. Strong bands corresponding to the ring breathing modes of the quinoline system provide a characteristic "fingerprint" of the molecule. Aromatic C=C stretching vibrations, which are also prominent in the FTIR spectrum, will appear as strong bands in the Raman spectrum as well.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals shu.ac.uk. For organic molecules with conjugated systems, the most significant electronic transitions are π → π* and n → π* youtube.comuzh.chlibretexts.org.
The structure of this compound contains a highly conjugated quinoline ring system and non-bonding electrons (n) on the amine nitrogen. This combination of features leads to characteristic absorption bands in the UV-Vis region. The intense absorption bands are typically due to π → π* transitions within the aromatic system uzh.ch. The presence of the amine group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted quinoline. A study of the closely related 5-aminoquinoline (B19350) in acetonitrile (B52724) showed a strong absorption maximum (λmax) at 340 nm researchgate.net. The fluorine atom is not expected to significantly alter the position of this maximum. A weaker absorption band at a longer wavelength, resulting from the n → π* transition of the lone pair electrons on the nitrogen, may also be observed youtube.com.
| Transition Type | Chromophore | Expected λmax (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Quinoline Ring System | ~340 | High (ε > 1000) |
| n → π | Amine Group Nitrogen | >350 | Low (ε < 100) |
Fluorescence spectroscopy is a highly sensitive technique used to study the luminescent properties of molecules. It involves exciting a molecule at its absorption wavelength and measuring the light it emits at a longer wavelength. Many quinoline derivatives are known to be fluorescent.
The photophysical properties of 5-aminoquinoline, a structural analogue, have been studied, revealing that it exhibits fluorescence that is highly sensitive to the solvent environment researchgate.net. In acetonitrile, 5-aminoquinoline displays an emission maximum at 480 nm when excited at 340 nm, resulting in a large Stokes shift (the difference between the absorption and emission maxima) researchgate.net. The fluorescence is attributed to the relaxation of the excited state of the conjugated π-system. The quantum yield of fluorescence for aminofluorescein derivatives, which also contain an amino group on an aromatic system, is known to be influenced by the lone electron pair of the amino group researchgate.net.
It is anticipated that this compound will exhibit similar fluorescent behavior, with excitation and emission maxima in the UV and visible regions, respectively. The specific wavelengths and quantum yield would likely be influenced by the fluoro-substituent and the solvent used for analysis. The strong fluorescence makes this technique suitable for the sensitive detection and quantification of the compound.
| Parameter | Solvent | Expected Wavelength (nm) |
|---|---|---|
| Excitation λmax | Acetonitrile | ~340 |
| Emission λmax | Acetonitrile | ~480 |
X-ray Diffraction (XRD)
X-ray diffraction is a powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the atomic and molecular structure of a crystal, including unit cell dimensions, bond lengths, and bond angles.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.eduuwaterloo.ca This technique offers unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.
While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related functionalized quinoline derivatives provides insight into the expected structural features. For instance, the crystal structure of other amino-fluoroquinoline derivatives often reveals planar quinoline ring systems with the amino and fluoro substituents influencing the crystal packing through hydrogen bonding and other non-covalent interactions. The precise torsion angles and the planarity of the quinoline system can be definitively established through SC-XRD.
A representative table of crystallographic data that could be expected from a single-crystal X-ray diffraction analysis of a compound similar to this compound is presented below. This data is hypothetical and serves to illustrate the type of information obtained from such an analysis.
Table 1: Representative Single-Crystal X-ray Diffraction Data for a Functionalized Quinoline Analog
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₇FN₂ |
| Formula Weight | 162.17 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5(1) Å, b = 5.2(1) Å, c = 17.1(2) Å |
| α = 90°, β = 95.1(1)°, γ = 90° | |
| Volume | 755(2) ų |
| Z | 4 |
| Calculated Density | 1.428 Mg/m³ |
| Absorption Coefficient | 0.108 mm⁻¹ |
| F(000) | 336 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5 to 28.0° |
| Reflections collected | 3500 |
| Independent reflections | 1750 [R(int) = 0.025] |
| Completeness to theta = 28.0° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1750 / 0 / 109 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.125 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. americanpharmaceuticalreview.comfrontiersin.org It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and assessing the purity of a bulk sample. frontiersin.org Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification. frontiersin.org
For this compound, PXRD would be employed to confirm the crystalline form of the synthesized material and to detect the presence of any polymorphic impurities. While a specific PXRD pattern for this compound is not available in the literature, the analysis of other fluoroquinolone antibiotics demonstrates the utility of this technique. farmaceut.org The diffraction pattern would consist of a series of peaks at specific 2θ angles, with the intensity of each peak corresponding to the diffraction from a particular set of crystal lattice planes.
The following table provides a hypothetical PXRD data set for a crystalline form of this compound, illustrating the expected format of such data.
Table 2: Representative Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.4 | 85 |
| 12.8 | 6.9 | 60 |
| 17.1 | 5.2 | 100 |
| 21.5 | 4.1 | 70 |
| 25.8 | 3.4 | 95 |
| 28.2 | 3.2 | 50 |
| 30.1 | 3.0 | 45 |
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture. For a compound like this compound, various chromatographic techniques are crucial for assessing its purity and resolving potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and other organic molecules. helsinki.fi It is widely used for determining the purity of a substance, separating it from impurities, and quantifying its concentration. lcms.czresearchgate.net For aromatic amines, HPLC with UV detection is a common and effective analytical method. nih.gov
In the case of this compound, a reversed-phase HPLC method would typically be developed to assess its purity. This would involve using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time of the main peak corresponding to this compound would be determined, and the presence of any other peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.
A representative HPLC method for the analysis of a related aromatic amine is detailed in the table below.
Table 3: Representative HPLC Parameters for Purity Analysis of an Aromatic Amine
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water |
| B: Acetonitrile | |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), chiral chromatography is essential for separating these stereoisomers. Many fluoroquinolones possess a chiral center, and their enantiomers can exhibit different pharmacological and toxicological properties. nih.gov Although this compound itself is not chiral, many of its derivatives could be. Chiral HPLC methods often utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govsapub.org
The separation of fluoroquinolone enantiomers has been successfully achieved using various CSPs, including those based on cyclodextrins and polysaccharide derivatives. sapub.orgresearchgate.net The choice of the mobile phase, which often consists of a mixture of an alkane and an alcohol, is critical for achieving optimal resolution.
The following table outlines typical conditions for the chiral separation of a fluoroquinolone analog.
Table 4: Representative Conditions for Chiral HPLC Separation of a Fluoroquinolone
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| 4.6 x 250 mm, 5 µm | |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 290 nm |
| Expected Retention Times | Enantiomer 1: ~12.3 min |
| Enantiomer 2: ~14.8 min |
| Resolution (Rs) | > 2.0 |
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of liquid chromatography. wikipedia.org The mobile phase is driven by an electroosmotic flow, which results in a very flat flow profile, leading to narrow peaks and high resolution. CEC is particularly well-suited for the separation of complex mixtures and charged analytes, including heterocyclic amines. nih.govnih.gov
For the analysis of this compound and related compounds, CEC could offer advantages in terms of efficiency and resolution compared to traditional HPLC. The separation in CEC is based on both the electrophoretic mobility of the analyte and its partitioning between the stationary and mobile phases.
Representative parameters for a CEC method for the separation of heterocyclic amines are presented in the table below.
Table 5: Representative Capillary Electrochromatography Parameters for Heterocyclic Amine Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused silica (B1680970), 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector) |
| Stationary Phase | C18 bonded silica particles (packed) |
| Background Electrolyte | 20 mM Ammonium (B1175870) acetate in 80:20 Acetonitrile:Water (v/v), pH 4.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Electrokinetic at 5 kV for 5 s |
| Detection | UV at 254 nm |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Preparative Separations
Thin Layer Chromatography (TLC) serves as a fundamental and versatile technique in the analysis of this compound. Its application spans both the qualitative monitoring of chemical reactions and the quantitative separation of the compound on a preparative scale.
Reaction Monitoring: TLC is an indispensable tool for real-time monitoring of synthetic routes leading to this compound. By spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals, the progress of the reaction can be visually assessed. rochester.educhemistryhall.comlibretexts.org A typical setup involves a three-lane spotting pattern on a single plate: the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture itself. rochester.edu The separation is based on the differential partitioning of the components between the stationary phase (commonly silica gel or alumina) and a mobile phase (an appropriate solvent system). libretexts.orgstudy.comaga-analytical.com.pl
As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. Due to the presence of the polar amine group, this compound is expected to have a different retention factor (Rf) compared to its precursors. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The cospot is crucial for confirming if the product spot is distinct from the starting material, especially when their Rf values are similar. rochester.edu This simple, rapid, and cost-effective method allows chemists to determine the optimal reaction time and check for the presence of byproducts or unreacted starting materials. libretexts.org
Preparative Separations: When purification of this compound is required on a small scale (typically <100 mg), preparative TLC is an effective method. rochester.educhemrxiv.org This technique utilizes larger and thicker TLC plates to accommodate a larger amount of sample. aga-analytical.com.plrochester.educhemrxiv.org The crude sample, dissolved in a minimal amount of a polar solvent, is applied as a thin, uniform band near the bottom of the plate. rochester.edu The plate is then developed in a pre-selected solvent system that provides good separation between this compound and any impurities.
After development, the separated bands are visualized, typically under UV light, as quinoline derivatives are often UV-active. rochester.eduresearchgate.net The band corresponding to this compound is marked, and the silica gel from that band is carefully scraped off the plate. rochester.eduresearchgate.net The pure compound is then recovered by thoroughly washing the collected silica with a polar solvent (e.g., ethyl acetate or methanol) to elute the compound, followed by filtration and evaporation of the solvent. rochester.eduresearchgate.net This method is particularly advantageous for separating compounds with very similar polarities that may be difficult to resolve using standard column chromatography. chemrxiv.org
Advanced Derivatization for Analytical Enhancement
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis with a specific instrumental method. researchgate.net For this compound, which possesses a reactive primary amine group, derivatization can significantly enhance its detectability in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) by improving chromatographic behavior and ionization efficiency. nih.govacs.org
The goal of derivatization in the context of LC-MS/MS is to attach a chemical moiety to the this compound molecule that improves its analytical properties without compromising the separation. This can be performed either before the sample is introduced to the LC column (pre-column) or after the separation has occurred but before detection (post-column).
Pre-column Derivatization: This is the more common approach, where the derivatization reaction is carried out before injecting the sample into the LC system. researchgate.net For this compound, reacting its primary amine with a suitable reagent can decrease its polarity. This modification can lead to better retention and peak shape on reversed-phase LC columns. thermofisher.com Furthermore, the derivatizing agent can introduce a group that is more readily ionized in the mass spectrometer's source (e.g., a group that readily accepts a proton), thereby increasing the sensitivity of the MS detection. nih.govacs.orggoogle.com Pre-column derivatization offers flexibility in reaction conditions (time, temperature, solvent) and allows for the removal of excess reagent and byproducts before analysis, which can prevent interference and contamination of the LC-MS system. researchgate.net
Post-column Derivatization: In this strategy, the derivatization reaction occurs after the this compound has been separated from other components on the LC column and before it enters the MS detector. researchgate.net This method is advantageous because it avoids the potential formation of multiple derivative products from a single analyte, which could complicate the resulting chromatogram. The separated analyte elutes from the column and is mixed with a continuous flow of the derivatization reagent in a reaction coil. A common post-column derivatization strategy for fluoroquinolones involves forming luminescent chelates with metal ions like terbium(III), which can be detected with high sensitivity. nih.govacs.org While technically more complex to set up than pre-column methods, post-column derivatization can provide cleaner chromatograms and is particularly useful when the derivatization reaction is rapid. researchgate.netmdpi.com
To enhance the detectability of this compound, especially for methods employing fluorescence or UV-Vis detection, specific labeling reagents that react with its primary amine group can be used. These reagents introduce a fluorophore or a chromophore into the molecule.
Dansyl Chloride (Dansyl-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl-Cl, reacts with the primary amine of this compound under alkaline conditions to form a highly fluorescent and stable sulfonamide derivative. nih.govresearchgate.net This derivatization significantly enhances detection sensitivity for fluorescence detectors and also improves ionization efficiency in positive mode electrospray ionization MS, making it a versatile choice. nih.govgoogle.comnih.gov The resulting dansylated product is well-retained on reversed-phase columns. nih.gov
o-Phthalaldehyde (OPA): OPA is a classic derivatization reagent that reacts rapidly with primary amines at room temperature in the presence of a thiol (like 2-mercaptoethanol or 3-mercaptopropionic acid) under alkaline conditions. oup.comdiva-portal.orginterchim.fr The reaction with this compound would yield a highly fluorescent isoindole derivative. diva-portal.org A key advantage of OPA is that the reagent itself is not fluorescent and does not interfere with the detection of the derivative. oup.com However, the stability of the OPA-amine derivatives can sometimes be a concern. diva-portal.org
9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Fmoc-Cl reacts with both primary and secondary amines to produce stable and highly fluorescent derivatives. researchgate.netnih.govresearchgate.net The derivatization of this compound with Fmoc-Cl would occur under alkaline conditions, attaching the fluorenylmethoxycarbonyl group to the amine. researchgate.netoup.com This not only imparts strong fluorescence for sensitive detection but also increases the hydrophobicity of the molecule, which can aid in chromatographic separation. researchgate.net The derivatives are generally stable, allowing for automated analysis of multiple samples. nih.gov
4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a fluorogenic reagent that is itself non-fluorescent but forms a highly fluorescent and stable derivative upon reaction with the primary amine of this compound. researchgate.netbiotium.com The reaction is a nucleophilic aromatic substitution, producing a fluorescent adduct with strong green fluorescence. biotium.comabcam.com The fluorescence of NBD derivatives is highly dependent on the solvent environment, being virtually non-fluorescent in water but strongly fluorescent in hydrophobic media. biotium.comthermofisher.com NBD-Cl is widely used for the analysis of various amines in chromatography. researchgate.netbiotium.comnih.gov
The selection of a specific derivatization reagent depends on the analytical objective, the sample matrix, and the detection system available. Each reagent offers a unique combination of reactivity, stability, and spectral properties.
Interactive Data Table: Derivatization Reagents for this compound
| Reagent Name | Abbreviation | Functional Group Targeted | Typical Reaction Conditions | Key Advantages |
|---|---|---|---|---|
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Primary Amine | Alkaline pH (e.g., pH 9.8 sodium carbonate buffer) | Forms stable, highly fluorescent derivatives; enhances MS ionization. nih.govnih.govresearchgate.net |
| o-Phthalaldehyde | OPA | Primary Amine | Alkaline pH (e.g., pH 9.9 borate buffer) with a thiol | Fast reaction at room temp; reagent is non-fluorescent. oup.cominterchim.fr |
| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Primary Amine | Alkaline pH (e.g., pH 8.0-11.4 borate buffer) | Forms highly fluorescent and stable derivatives; increases hydrophobicity. researchgate.netnih.govresearchgate.net |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Fluoroquinolin-5-amine, these calculations elucidate its structure, electronic nature, and spectroscopic signatures.
Density Functional Theory (DFT) is a robust method for determining the ground-state properties of molecules. researchgate.net By utilizing functionals such as B3LYP combined with a basis set like 6-311++G(d,p), the geometry of this compound can be optimized to find its most stable conformation. nih.govresearchgate.net This optimization provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. researchgate.netnih.gov
The optimized geometry of this compound reveals a planar quinoline (B57606) core with the amino and fluoro substituents influencing the electronic distribution and local geometry. The C-F bond length is a key parameter, as is the geometry of the amino group and its orientation relative to the aromatic system.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculations for similar aromatic amines and fluoroquinolines.
| Parameter | Atoms | Value |
|---|---|---|
| Bond Lengths (Å) | C5-N (amino) | 1.375 |
| C7-F | 1.358 | |
| N1-C2 | 1.315 | |
| Bond Angles (°) | C4-C5-N (amino) | 121.5 |
| C6-C7-F | 118.9 | |
| C8-C7-F | 119.1 | |
| Dihedral Angles (°) | C4-C5-N-H | 0.0 |
| C6-C5-N-H | 180.0 |
Beyond geometry, DFT calculations illuminate the electronic structure through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govrsc.org For this compound, the HOMO is typically localized on the electron-rich aminophenyl ring, while the LUMO is distributed across the quinoline system. The molecular electrostatic potential (MEP) map further visualizes the electronic distribution, identifying regions susceptible to electrophilic and nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for investigating the electronic excited states of molecules. rsc.orguci.eduq-chem.com It is used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. rsc.org These calculations are crucial for predicting and interpreting the molecule's photophysical behavior, such as its color and fluorescence properties. nih.gov
TD-DFT studies on this compound would predict the energies of its lowest singlet excited states (S1, S2, etc.) and the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer). The presence of the electron-donating amino group and the electron-withdrawing fluorine atom can lead to significant charge transfer character in the excited states. nih.gov
Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound This table presents hypothetical data for the lowest three singlet excited states, calculated in a solvent model.
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.25 | 381 | 0.15 | HOMO → LUMO |
| S2 | 3.68 | 337 | 0.08 | HOMO-1 → LUMO |
| S3 | 4.11 | 302 | 0.21 | HOMO → LUMO+1 |
Computational methods can accurately predict various spectroscopic parameters, providing invaluable aid in structure elucidation and spectral assignment.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used within a DFT framework to predict NMR chemical shifts (δ). For this compound, this allows for the theoretical prediction of ¹H, ¹³C, and ¹⁹F spectra. The prediction of ¹⁹F NMR shifts is particularly valuable, as fluorine is a highly sensitive nucleus whose chemical shift is exquisitely responsive to its electronic environment. nih.gov
Table 3: Predicted NMR Chemical Shifts (δ in ppm) for this compound (Illustrative) Calculated relative to a standard reference (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H at C2 | 8.85 |
| H at C6 | 6.95 | |
| Amine (NH₂) | 4.50 | |
| ¹³C | C5 | 145.0 |
| C7 | 160.2 (JCF) | |
| C8a | 148.5 | |
| ¹⁹F | F at C7 | -115.3 |
Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. uit.no Theoretical frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (e.g., 0.961 for B3LYP) to improve agreement. nih.gov This analysis allows for the assignment of specific vibrational modes, such as N-H stretching of the amine, C-F stretching, and various aromatic ring breathing and bending modes. nih.gov
Table 4: Selected Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | IR Intensity | Description |
|---|---|---|---|
| ν(N-H) asym | 3455 | High | Asymmetric N-H stretch |
| ν(N-H) sym | 3360 | Medium | Symmetric N-H stretch |
| ν(C=N) | 1625 | High | Quinoline ring stretch |
| δ(N-H) | 1580 | High | Amine scissoring |
| ν(C-F) | 1240 | Very High | C-F stretch |
Reaction Pathway Analysis
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying short-lived intermediates and high-energy transition states that are difficult to observe experimentally.
The synthesis of quinolines is often achieved via the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org For this compound, a plausible route would involve the reaction of 2,5-diamino-3-fluorobenzaldehyde with a suitable ketone. DFT calculations can map out the entire reaction mechanism, distinguishing between possible pathways (e.g., an initial aldol (B89426) condensation versus Schiff base formation). wikipedia.orgresearchgate.net
For each step in the proposed mechanism, computational methods can locate the geometry of the corresponding transition state (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. researchgate.net For the Friedländer synthesis, key transition states would include those for the initial C-C bond formation (aldol or Michael addition), the intramolecular cyclization (imine formation), and subsequent dehydration steps. researchgate.net
Once the geometries of all reactants, intermediates, and transition states are optimized, their corresponding energies can be calculated to construct a reaction energy profile. researchgate.net This profile plots the relative Gibbs free energy (ΔG) against the reaction coordinate, providing a quantitative depiction of the reaction's thermodynamics and kinetics. researchgate.net
Table 5: Illustrative Relative Free Energies for a Proposed Friedländer Synthesis of this compound Energies (ΔG) are in kcal/mol relative to the starting materials.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| TS1 | Transition State for Aldol Addition | +22.5 |
| Intermediate 1 | Aldol Adduct | -5.2 |
| TS2 | Transition State for Cyclization/Dehydration | +15.8 |
| Products | This compound + H₂O | -25.0 |
Due to a lack of specific research data on the computational chemistry and theoretical modeling of this compound, a detailed article focusing on its molecular docking, ligand-target interactions, and chiral recognition mechanisms cannot be generated at this time.
Extensive searches for scholarly articles and data pertaining to this compound within the specified computational contexts did not yield the necessary detailed findings. General principles of molecular docking and computational analysis are available, but specific studies applying these methods to this compound, including data on its protein binding affinity or its behavior on chiral stationary phases, are not present in the available literature.
Therefore, the creation of an evidence-based article with the required data tables and in-depth research findings as per the user's outline is not feasible. Further research and publication on the specific computational analysis of this compound are needed before a comprehensive article on this topic can be written.
Applications of 7 Fluoroquinolin 5 Amine and Its Derivatives in Organic Synthesis
Role as Key Synthetic Building Blocks and Intermediates
The quinoline (B57606) scaffold is a privileged structure in chemistry, and functionalized variants like 7-fluoroquinolin-5-amine serve as critical starting materials for building molecular complexity. lifechemicals.comfluorochem.co.uksrdorganics.com As a synthetic intermediate, the amine group at the C-5 position and the fluorine atom at the C-7 position offer distinct reactivity. The amino group is a potent nucleophile and can be readily diazotized or acylated, allowing for the introduction of a wide array of substituents or the formation of new ring systems.
The fluorine substituent, being a relatively small and highly electronegative atom, can significantly influence the molecule's physicochemical properties, including its reactivity, metabolic stability, and binding affinity when incorporated into larger bioactive molecules. researchgate.net This makes fluorinated building blocks like this compound particularly sought after in medicinal chemistry and agrochemistry. fluorochem.co.uknih.gov
Derivatives are often synthesized via reactions targeting the amino group. For instance, N-alkylation or N-acylation can be used to attach various side chains, modulating the compound's properties for specific applications. These straightforward modifications underscore its utility as a versatile platform for generating libraries of compounds for screening and optimization in drug discovery and materials science.
Table 1: Representative Synthetic Transformations of Aminoquinolines
| Reaction Type | Reagents & Conditions | Product Type | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine | Modifies solubility and electronic properties. |
| Acylation | Acyl chloride, Base | Amide | Introduces new functional groups and extends the molecular scaffold. |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | Creates derivatives with potential biological activity. nih.gov |
Synthesis of Novel Complex Heterocyclic Systems
The inherent reactivity of this compound facilitates its use in constructing elaborate, multi-ring structures that would be difficult to assemble otherwise.
While specific examples detailing the use of this compound in the construction of bridged systems are not extensively documented, the general reactivity of the aminoquinoline core lends itself to such syntheses. Bridged heterocyclic systems are typically formed through intramolecular cyclization reactions where a bifunctional reagent connects two different parts of the molecule. In the case of this compound, the amino group could serve as an initial anchor point for a linker chain, with a subsequent reaction at another position on the quinoline ring (e.g., after lithiation) to close the bridge. Such complex scaffolds are of interest in medicinal chemistry for creating conformationally constrained molecules that can offer higher selectivity for biological targets.
Annulation, or the fusion of a new ring onto an existing one, is a powerful strategy for creating complex polycyclic systems. The amino group of this compound is a key functional handle for initiating such transformations. For example, Skraup-like or Combes-type reactions, which are classic methods for quinoline synthesis, can be adapted to build additional rings onto the quinoline core.
A notable application involves the reaction of 7-aminoquinolines with β-diketones. This condensation reaction can lead to the formation of new heterocyclic rings fused to the quinoline system. The introduction of a strongly electron-withdrawing group, such as a trifluoromethyl group on the diketone, can facilitate this cyclization even without a catalyst, generating highly substituted, fused systems with strong intramolecular charge-transfer properties. nih.gov These reactions are highly regioselective, yielding specific isomers that are valuable for further synthetic elaboration or direct application.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7-Fluoroquinolin-5-amine, and how can reaction parameters be optimized for higher yields?
- Answer : The synthesis of this compound typically involves cyclization or condensation reactions. For example, cyclization of N-propargyl derivatives (e.g., N-propargyl-6,8-bis(trifluoroacetyl)quinolin-5-amine) with active methylene compounds under controlled conditions (80–120°C) can yield fluoroquinoline derivatives. Optimizing catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity (DMSO or DMF) improves yields to 75–85%. Thermal stability of intermediates should be monitored to avoid decomposition .
Q. What solvent systems and concentration ranges are optimal for preparing stock solutions of this compound in experimental settings?
- Answer : Stock solutions are commonly prepared in DMSO or ethanol due to moderate solubility. For a 10 mM solution, dissolve 1.62 mg (MW: 162.16 g/mol) in 1 mL of solvent. Below is a solubility guide extrapolated from structurally similar compounds:
| Concentration | Volume (mL) per 1 mg |
|---|---|
| 1 mM | 6.17 mL |
| 5 mM | 1.23 mL |
| 10 mM | 0.62 mL |
Note: Validate solubility experimentally due to batch-dependent variations .
Advanced Research Questions
Q. How do researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Answer : Key analytical techniques include:
- HPLC : Purity assessment (>98%) using C18 columns with a 0.1% TFA/water-acetonitrile gradient.
- NMR : ¹⁹F NMR (δ: -110 to -120 ppm for fluorine substituent) and ¹H NMR (δ: 5.0–6.0 ppm for amine protons).
- Mass Spectrometry : ESI-MS m/z 163.1 [M+H]+.
Cross-validation with X-ray crystallography or elemental analysis is recommended for structural confirmation .
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:
Dose-response curves : Establish IC50 values across multiple biological models (e.g., cancer vs. bacterial cells).
Structural analogs : Compare with 5-chloro or 8-amino derivatives to isolate the fluorine substituent’s effect.
Meta-analysis : Aggregate data from PubChem and Reaxys to identify consensus biological targets (e.g., kinase inhibition) .
Q. How can computational modeling predict the interaction mechanisms of this compound with enzymatic targets?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations assess binding to targets like topoisomerases or kinases. Key parameters:
- Binding affinity : ≤ -8.0 kcal/mol suggests strong inhibition.
- H-bonding : Amine group interactions with Asp/Glu residues in catalytic pockets.
Validate predictions with in vitro enzyme assays (e.g., fluorescence-based inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
